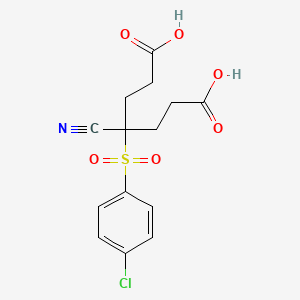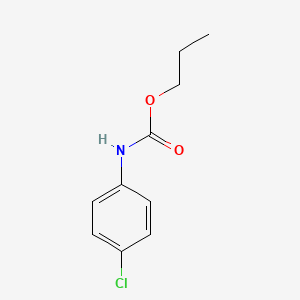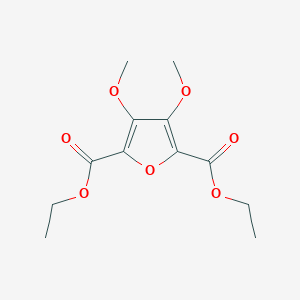
3-(9-Anthryl)-2'-hydroxyacrylophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9-Anthryl)-2’-hydroxyacrylophenone is an organic compound that features an anthracene moiety linked to a hydroxyacrylophenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Anthryl)-2’-hydroxyacrylophenone typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for 3-(9-Anthryl)-2’-hydroxyacrylophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(9-Anthryl)-2’-hydroxyacrylophenone can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include anthraquinone derivatives, alcohols, and substituted phenolic compounds .
Aplicaciones Científicas De Investigación
3-(9-Anthryl)-2’-hydroxyacrylophenone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of molecular interactions and as a fluorescent probe due to its luminescent properties.
Mecanismo De Acción
The mechanism of action of 3-(9-Anthryl)-2’-hydroxyacrylophenone involves its interaction with molecular targets through its anthracene and hydroxyacrylophenone moieties. The anthracene unit can participate in π-π stacking interactions, while the hydroxyacrylophenone part can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and molecular processes .
Comparación Con Compuestos Similares
Similar Compounds
9-Anthraldehyde oxime: Similar in structure but with an oxime functional group.
3-(9-Anthryl)acrylates: These compounds have an acrylate group instead of a hydroxyacrylophenone.
9-Aroylethenylanthracenes: These compounds feature an aroylethenyl group linked to anthracene.
Propiedades
Número CAS |
36715-65-8 |
|---|---|
Fórmula molecular |
C23H16O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(E)-3-anthracen-9-yl-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H16O2/c24-22-12-6-5-11-21(22)23(25)14-13-20-18-9-3-1-7-16(18)15-17-8-2-4-10-19(17)20/h1-15,24H/b14-13+ |
Clave InChI |
IQBCAXKWFWUTKA-BUHFOSPRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)C4=CC=CC=C4O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962468.png)

![Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione](/img/structure/B11962487.png)




![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11962520.png)



